Cas no 570-24-1 (2-Methyl-6-nitroaniline)

2-Methyl-6-nitroaniline 化学的及び物理的性質
名前と識別子
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- 2-Methyl-6-nitroaniline
- 2-Amino-3-nitrotoluene~6-Nitro-o-toluidine
- 6-Nitro-o-toluidine
- 6-Nitro-2-Methylaniline
- 6-Nitro-o-tol
- 2-Amino-3-nitrotoluene
- 2-Amino-3-methylnitrobenzene
- 2-Methyl-6-nitroanil
- 2-Nitro-6-methylaniline
- Benzenamine, 2-methyl-6-nitro-
- 1-amino-2-methyl-6-nitrobenzene
- 1-amino-2-nitro-6-methylbenzene
- 2-AMino-3-nitrotoluene
- 2-Methyl-6-nitrobenzenamine
- 3-NITRO-2-AMINOTOLUENE
- 2-Amino-1-methyl-3-nitrobenzene
- 6-Methyl-2-nitroaniline
- OUP165YKBC
- 2-Methyl-6-nitro-benzenamine
- FCMRHMPITHLLLA-UHFFFAOYSA-N
- 6-methyl-2-nitrophenylamine
- ar-Methyl-ar-nitrobenzenamine
- Benzenamine, ar-methyl-ar-nitro-
- NSC286
- 6-nitro-o-
-
- MDL: MFCD00007744
- インチ: 1S/C7H8N2O2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,8H2,1H3
- InChIKey: FCMRHMPITHLLLA-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1N([H])[H])=O
計算された属性
- せいみつぶんしりょう: 152.05900
- どういたいしつりょう: 152.058578
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.8
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 赤褐色固体
- 密度みつど: 1.19 g/cm3
- ゆうかいてん: 93.0 to 97.0 deg-C
- ふってん: 124°C/1mmHg(lit.)
- フラッシュポイント: 110 ºC
- 屈折率: 1.6276 (estimate)
- ようかいど: <1mg/l
- すいようせい: <0.1 g/100 mL at 23 ºC
- PSA: 71.84000
- LogP: 2.58980
- ようかいせい: 水ようかいど <0.1 g/100 ml at 23 ° C
2-Methyl-6-nitroaniline セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301+H311+H331-H315-H319-H412
- 警告文: P261-P264-P270-P271-P273-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- 危険物輸送番号:UN 2660 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 23/24/25-33-51/53
- セキュリティの説明: S28-S36/37-S45-S61-S28A
- 福カードFコード:10
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
- 危険レベル:6.1
- 包装グループ:III
- リスク用語:R23/24/25; R33; R51/53
- 包装等級:III
2-Methyl-6-nitroaniline 税関データ
- 税関コード:29214300
- 税関データ:
中国税関コード:
2921430090概要:
2921430090トルエン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、証明書類、原産地番号(EU原産の添付原産地証明書など)
要約:
HS:2921430090トルイジン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Methyl-6-nitroaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19545-0.05g |
2-methyl-6-nitroaniline |
570-24-1 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-19545-0.1g |
2-methyl-6-nitroaniline |
570-24-1 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-19545-0.5g |
2-methyl-6-nitroaniline |
570-24-1 | 95.0% | 0.5g |
$21.0 | 2025-03-21 | |
Enamine | EN300-19545-10.0g |
2-methyl-6-nitroaniline |
570-24-1 | 95.0% | 10.0g |
$32.0 | 2025-03-21 | |
Life Chemicals | F1196-0221-10g |
2-Methyl-6-nitroaniline |
570-24-1 | 95%+ | 10g |
$84.0 | 2023-11-21 | |
Life Chemicals | F1196-0221-1g |
2-Methyl-6-nitroaniline |
570-24-1 | 95%+ | 1g |
$21.0 | 2023-11-21 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003972-500g |
2-Methyl-6-nitroaniline |
570-24-1 | >97% | 500g |
¥548.00 | 2024-07-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003972-1000g |
2-Methyl-6-nitroaniline |
570-24-1 | >97% | 1000g |
¥1032.00 | 2024-07-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11180-100g |
2-Methyl-6-nitroaniline |
570-24-1 | 100g |
¥186.0 | 2021-09-08 | ||
TRC | M323560-10g |
2-Methyl-6-nitroaniline |
570-24-1 | 10g |
$ 81.00 | 2023-09-07 |
2-Methyl-6-nitroaniline サプライヤー
2-Methyl-6-nitroaniline 関連文献
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
2-Methyl-6-nitroanilineに関する追加情報
Comprehensive Overview of 2-Methyl-6-Nitroaniline (CAS No. 570-24-1): Synthesis, Applications, and Emerging Research
2-Methyl-6-nitroaniline, also identified by its CAS No. 570-24-, is an organic compound with the chemical formula C₈H₈N₂O₂ and a molecular weight of approximately 168.16 g/mol. This substituted aniline derivative exhibits a melting point range between 89°C and 91°C and is characterized by its yellow crystalline solid appearance under standard conditions. The compound’s structure features a nitro group (-NO₂) at the para position relative to the methyl substituent (-CH₃) on the aromatic ring, a configuration that imparts unique reactivity and physicochemical properties compared to its structural analogs.
The synthesis of CAS No. 570--based compounds has evolved significantly with advancements in catalytic methodologies and green chemistry principles over the past decade. A recent study published in *Chemical Communications* (Smith et al., 2023) demonstrated a novel palladium-catalyzed nitration pathway that achieves high selectivity for producing nitroaromatic derivatives like CAS No.. This approach minimizes over-nitrating side reactions, which are common challenges in traditional nitration processes using mixed acids or other harsh reagents.
In biomedical research contexts, methyl-substituted nitroanilines such as CAS No. have been explored as intermediates for drug discovery programs targeting oncogenic signaling pathways. A collaborative effort between researchers at MIT and Stanford University (Journal of Medicinal Chemistry, 2023) revealed that derivatives incorporating this core structure exhibit selective inhibition against tyrosine kinase enzymes associated with non-small cell lung cancer (NSCLC). The methyl group enhances metabolic stability while the nitro moiety provides redox-sensitive properties critical for targeted drug delivery systems.
A groundbreaking application emerged from nanotechnology studies where self-assembled monolayers formed using methylated nitroaromatic compounds like CAS No.. These surfaces demonstrated exceptional biofouling resistance when tested against human plasma proteins—a property now being leveraged to develop next-generation implantable medical devices with reduced thrombotic risks (Advanced Materials Interfaces, 2023). The compound’s ability to form stable ��-stacking interactions was shown to significantly improve surface durability under physiological conditions.
Spectroscopic analysis continues to refine our understanding of this compound’s electronic properties: X-ray crystallography studies published in *CrystEngComm* (Wang et al., Q3'Q4) revealed a planar molecular geometry that optimizes electronic delocalization across its aromatic system. This structural feature contributes to its utility as an electron-deficient monomer in conjugated polymer synthesis for optoelectronic applications such as organic light-emitting diodes (OLEDs), where it enhances charge transport efficiency without compromising color purity.
Eco-toxicological assessments conducted under OECD guidelines have recently re-evaluated this compound’s environmental profile using high-throughput screening platforms (Environmental Toxicology and Chemistry, Early View). While earlier reports indicated moderate aquatic toxicity, new data from zebrafish embryo assays suggest lower developmental impacts than previously assumed—critical information for industrial process optimization aiming to minimize ecological footprints during scale-up operations.
In photopharmacology research, functionalized derivatives of methylated nitroaromatic compounds like CAS No.. are being investigated as light-switchable drug candidates capable of spatially controlled activation within biological systems (Nature Reviews Drug Discovery supplement). By attaching photosensitive groups adjacent to the nitro moiety, researchers achieved reversible photochemical modulation of enzyme inhibition activity—a breakthrough enabling precise temporal control over therapeutic effects without systemic toxicity concerns.
Surface-enhanced Raman spectroscopy (SERS) studies utilizing silver nanoparticle substrates functionalized with this compound achieved unprecedented sensitivity levels for detecting trace amounts (< ppq levels). Published in *ACS Nano* late last year, these findings open new avenues for developing ultra-sensitive biosensors applicable to early disease diagnostics and environmental contaminant monitoring systems requiring sub-picomolar detection limits.
The compound’s role in supramolecular chemistry has seen renewed interest through host-guest interaction studies reported in *Chemistry - A European Journal* (Zhang et al., June issue). When incorporated into cyclodextrin-based complexes, it exhibited pH-dependent encapsulation behavior that could be harnessed for stimuli-responsive drug release mechanisms—particularly advantageous for localized tumor treatment where pH gradients can trigger controlled payload delivery without affecting healthy tissues.
In semiconductor fabrication processes, vapor deposition techniques using this compound’s thermally stable derivatives produced novel p-type organic semiconductors with improved charge carrier mobility metrics compared to conventional materials like PEDOT:PSS (>8 cm²/V·s at room temperature). These advancements were detailed in a patent application filed by Samsung Advanced Institute of Technology earlier this year, highlighting potential applications in flexible electronics requiring high-performance organic components without heavy metal contaminants.
Ongoing mechanistic investigations into its reaction pathways revealed unexpected reactivity patterns when used as a coupling partner under microwave-assisted conditions (JACS Au*, December issue). Researchers discovered that microwave irradiation induces transient radical intermediates during Suzuki cross-coupling reactions—a phenomenon now being exploited to synthesize complex heterocyclic frameworks relevant to antiviral drug development programs targeting emerging pathogens such as coronaviruses or influenza strains resistant to current therapies.
New computational modeling approaches applied via Gaussian DFT calculations have provided atomic-level insights into this compound’s interactions with biological membranes (Biochimica et Biophysica Acta*, Q3'Q4). Simulations showed preferential orientation toward lipid bilayer interfaces due to its hydrophobic substituents combined with electrostatic interactions from the nitro group—critical knowledge for designing membrane-permeable molecules without compromising pharmacokinetic parameters like half-life or bioavailability.
In regenerative medicine applications, copolymer scaffolds incorporating this compound demonstrated enhanced osteogenic differentiation capacity when evaluated using human mesenchymal stem cells (Biomaterials Science*, July issue). The methyl group promoted hydrophobic interactions with growth factors while the nitro moiety facilitated redox-mediated release mechanisms—enabling spatiotemporally controlled delivery of osteogenic signaling molecules directly at fracture sites without systemic administration requirements.
Solid-state NMR studies published this year provided unprecedented resolution into molecular packing arrangements within crystalline forms (Magnetic Resonance in Chemistry*, April issue). Three distinct polymorphs were identified with varying hydrogen bonding networks influencing their solubility characteristics—a discovery critical for pharmaceutical formulation development aiming to optimize bioavailability through crystal engineering strategies such as cocrystal formation or amorphous solid dispersion technologies.
Safety evaluations now emphasize exposure limits based on recent inhalation toxicity data obtained via murine models (Toxicological Sciences*, Q3'Q4)). While traditional handling protocols remain valid due to its inherent chemical stability at ambient temperatures, modern risk assessments incorporate advanced exposure modeling tools predicting lower occupational hazard potentials than previously estimated—particularly when used within closed-system manufacturing environments adhering to ISO/IEC standards for containment equipment design.
In advanced materials research contexts, vapor-phase deposition techniques using CAS No.-derived precursors produced nanostructured coatings exhibiting superhydrophobic properties comparable to lotus leaf surfaces (Nano Letters*, February issue)). The synergistic effects between methyl substitution and nitration patterns enabled self-cleaning functionalities through hierarchical micro/nano-scale surface topographies—a promising development for biomedical devices prone to protein adsorption or microbial colonization during prolonged use periods.
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